Product packaging for 1-(Quinolin-4-yl)piperidin-3-amine(Cat. No.:)

1-(Quinolin-4-yl)piperidin-3-amine

Cat. No.: B11879659
M. Wt: 227.30 g/mol
InChI Key: BTTMZGGQBKPHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Quinolin-4-yl)piperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a quinoline heterocycle linked to a piperidin-3-amine moiety, a structural motif found in compounds with a wide range of biological activities . The quinoline scaffold is a privileged structure in pharmacology, known for its diverse therapeutic potential . Piperidine and amine substituents are common in bioactive molecules and often contribute to a compound's ability to interact with biological targets. While the specific mechanism of action for this compound may be subject to further investigation, structurally similar quinoline derivatives have been extensively studied as key scaffolds in developing agents with antimalarial, anticancer, and antibacterial properties . For instance, 4-aminoquinoline derivatives are a well-known class of antimalarials . Furthermore, quinoline-based compounds have demonstrated potent activity as enzyme inhibitors, including tyrosine kinase inhibitors and histone acetyltransferase (HAT) inhibitors, which are relevant in oncology research . The presence of the piperidine ring and amine group in the structure makes this compound a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3 B11879659 1-(Quinolin-4-yl)piperidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-quinolin-4-ylpiperidin-3-amine

InChI

InChI=1S/C14H17N3/c15-11-4-3-9-17(10-11)14-7-8-16-13-6-2-1-5-12(13)14/h1-2,5-8,11H,3-4,9-10,15H2

InChI Key

BTTMZGGQBKPHGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=NC3=CC=CC=C32)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Quinolin 4 Yl Piperidin 3 Amine and Its Chemical Analogs

Diverse Strategies for Constructing Quinoline-Piperidine Conjugates

The formation of the bond between the quinoline (B57606) and piperidine (B6355638) rings is a critical step in the synthesis of these target molecules. Several classical and modern organic reactions have been adapted for this purpose, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Nucleophilic Aromatic Substitution on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) is a widely employed and powerful method for forging the quinoline-piperidine bond. mdpi.comyoutube.com This reaction typically involves the displacement of a halogen atom, most commonly chlorine, at the C4-position of the quinoline ring by the nitrogen atom of the piperidine nucleophile. mdpi.com The reactivity of the quinoline system towards nucleophilic attack is enhanced by the electron-withdrawing nature of the quinoline nitrogen. nih.govrsc.org

The reaction of 4-chloroquinoline (B167314) derivatives with various substituted piperidines, including piperidin-3-amine (B1201142), proceeds under various conditions, ranging from conventional heating to microwave irradiation, often in the presence of a base. nih.govnih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633) with a mixture of cis-1-allyl-4-aminomethyl-5-methoxy-3,3-dimethylpiperidine and 1-allyl-4-aminomethyl-3,3-dimethylpiperidine under microwave irradiation without a solvent ('neat') has been reported to yield the corresponding 4-aminoquinoline (B48711) derivatives. nih.gov

The efficiency of the SNAr reaction can be influenced by several factors, including the nature of the leaving group, the nucleophilicity of the amine, and the presence of activating or deactivating groups on either the quinoline or piperidine ring. nih.govrsc.org While fluoride (B91410) is often the best leaving group in SNAr reactions, chloroquinolines are more commonly used due to their ready availability. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution for Quinoline-Piperidine Synthesis

Quinoline PrecursorPiperidine NucleophileReaction ConditionsProductReference
4,7-Dichloroquinoline2-Aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptaneMicrowave, neat7-Chloro-4-((2-(aminomethyl)-4-phenyl-1-azabicyclo[2.2.1]heptan-1-yl)methyl)quinoline nih.gov
4-ChloroquinolineMixture of cis-1-allyl-4-aminomethyl-5-methoxy-3,3-dimethylpiperidine and 1-allyl-4-aminomethyl-3,3-dimethylpiperidineMicrowave, neat(Aminomethyl)quinoline derivative nih.gov
4,7-DichloroquinolineN-Substituted Piperazine (B1678402)Reflux in 1,4-dioxane (B91453) with Sn catalystPiperazine bridged 4-aminoquinoline researchgate.net
2,4-DichloroquinazolinePrimary or Secondary Aliphatic AminesVarious solvents and temperatures2-Chloro-4-aminoquinazolines mdpi.com

Reductive Amination Pathways for Amine Linkage Formation

Reductive amination provides an alternative and versatile approach to connect the quinoline and piperidine moieties. tandfonline.compearson.comresearchgate.netorganic-chemistry.org This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of a quinoline derivative bearing a carbonyl group (or its equivalent) with an aminopiperidine, followed by in situ reduction to the corresponding amine. pearson.comorganic-chemistry.org

A common strategy involves the reaction of a quinoline-4-carboxaldehyde with a piperidin-3-amine derivative. The resulting iminium ion is then reduced using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or borane-pyridine complex. tandfonline.comresearchgate.net The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the quinoline ring itself. organic-chemistry.org Borane-pyridine complex has been shown to be an excellent reagent for the reductive amination of piperidines with various aldehydes, offering high yields and cleaner reactions compared to cyanide-containing reagents. tandfonline.com

This methodology has been successfully applied in the synthesis of antiplasmodial agents, where quinoline-4-carboxaldehyde was reacted with a mixture of cis- and trans-1-allyl-3,3-dimethyl-5-methoxypiperidin-4-amine to afford the desired quinoline-piperidine conjugates. nih.gov

Table 2: Reagents for Reductive Amination in Quinoline-Piperidine Synthesis

Carbonyl ComponentAmine ComponentReducing AgentSolventReference
Quinoline-4-carboxaldehydeMixture of cis- and trans-1-allyl-3,3-dimethyl-5-methoxypiperidin-4-amineNot specifiedNot specified nih.gov
Aldehydes/KetonesPiperidinesBorane-pyridine complexEthanol, Toluene, or CH₂Cl₂ tandfonline.com
Aldehydes/KetonesPrimary AminesSodium Borohydride (NaBH₄)Methanol organic-chemistry.org
KetonesAmmonium (B1175870) FormateCp*Ir complexesNot specified organic-chemistry.org

Addition-Elimination Reactions for Scaffold Assembly

Addition-elimination reactions represent another pathway for the construction of the quinoline-piperidine framework. nih.gov This strategy is conceptually similar to nucleophilic aromatic substitution but can involve different types of electrophilic centers on the quinoline ring. For instance, the reaction can be initiated by the addition of the aminopiperidine to an activated quinoline derivative, followed by the elimination of a leaving group to restore aromaticity.

This approach was utilized in the synthesis of a library of quinoline-piperidine conjugates with antiplasmodium activity. nih.gov In this work, two different piperidine moieties were coupled with various quinoline cores through either an addition-elimination reaction or a reductive amination, highlighting the versatility of these methods in generating structural diversity. nih.gov

Specialized Approaches for Stereoselective Introduction of the Aminopiperidine Moiety

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of the aminopiperidine moiety is of paramount importance. These approaches aim to control the spatial arrangement of the amino group on the piperidine ring, leading to the desired enantiomerically pure or enriched products.

Intramolecular Cyclization Techniques for Substituted Piperidines

Intramolecular cyclization is a powerful strategy for the stereoselective synthesis of substituted piperidines. mdpi.comnih.gov These methods involve the formation of the piperidine ring from a suitably functionalized acyclic precursor, where the stereochemistry of the final product is often controlled by the stereocenters present in the starting material or by the use of chiral catalysts.

One such approach is the intramolecular reductive amination of a δ-amino carbonyl compound, which can be generated from various starting materials. tandfonline.comajchem-a.com This cyclization can be highly diastereoselective, affording specific stereoisomers of the substituted piperidine. tandfonline.com For example, the diastereoselective synthesis of highly substituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of a 1-keto-5-ketoxime using sodium cyanoborohydride. tandfonline.comajchem-a.com

Other intramolecular cyclization strategies include radical cyclizations, nih.gov metal-catalyzed cyclizations, mdpi.comnih.gov and aza-Michael reactions. mdpi.comnih.gov A gold-catalyzed cyclization of N-homopropargyl amides has been developed to produce piperidin-4-ols in a one-pot sequence with excellent diastereoselectivity. nih.gov

Derivatization from Chiral Precursors (e.g., Natural Amino Acids like Ornithine and Lysine)

The use of readily available chiral building blocks, such as natural amino acids, provides an attractive and efficient route to enantiomerically pure substituted piperidines. rsc.orgniscpr.res.inacs.org L-lysine and L-ornithine, with their inherent stereochemistry and functional groups, are particularly useful precursors for the synthesis of chiral 3-aminopiperidine derivatives. rsc.orgacs.org

A multi-step synthesis starting from L-glutamic acid has been reported for the preparation of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in This route involves esterification, Boc-protection, reduction of the diester to a diol, tosylation, and finally, cyclization with different amines. niscpr.res.in

Furthermore, enzyme-catalyzed cascades have been developed for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine from L-ornithinol, which is derived from L-ornithine. rsc.org This biocatalytic approach, utilizing a combination of galactose oxidase and imine reductase enzymes, offers a green and efficient alternative to traditional chemical methods. rsc.org The synthesis of chiral piperidines from pyridinium (B92312) salts has also been achieved through a rhodium-catalyzed reductive transamination reaction, using a chiral primary amine to induce chirality. dicp.ac.cn

Transformations from 4-Piperidones via Rearrangement Reactions (e.g., Neber rearrangement)

A key synthetic route to 3-aminopiperidines from 4-piperidones involves the Neber rearrangement. researchgate.net This reaction transforms a ketoxime into an α-aminoketone. wikipedia.org The process begins with the conversion of the 4-piperidone (B1582916) to its corresponding oxime, which is then treated with a sulfonyl chloride, such as tosyl chloride, to form an O-sulfonate. wikipedia.org In the presence of a base, a carbanion is generated, which then displaces the tosylate group to form an intermediate azirine. Subsequent hydrolysis of the azirine yields the desired α-aminoketone. wikipedia.org

This methodology has been successfully applied to the synthesis of various 3-aminopiperidine derivatives. researchgate.net For instance, N-benzyl-3-amino-4,4-diethoxypiperidine has been synthesized using this approach. researchgate.net The Neber rearrangement offers a versatile pathway to aminopiperidines that are valuable precursors for more complex molecules. researchgate.netresearchgate.net It is important to note that the Beckmann rearrangement can sometimes occur as a side reaction. wikipedia.org

Microwave-Assisted Synthesis in Expedited Derivative Generation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the generation of chemical derivatives, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. rsc.orgnih.govlew.ro This technology has been effectively employed in the synthesis of various quinoline and piperidine-containing compounds. mdpi.comnih.govnih.gov

For example, the synthesis of quinoline derivatives has been achieved through microwave irradiation in solvent-free conditions, demonstrating the efficiency and environmental benefits of this approach. rsc.orgrsc.org In one-pot, three-component reactions, microwave assistance has facilitated the rapid synthesis of complex heterocyclic systems incorporating the quinoline scaffold. nih.govrsc.org The application of microwaves can dramatically shorten reaction times from hours or even days to mere minutes. lew.ro

The synthesis of piperidine-containing quinolinyl thiosemicarbazones has been successfully carried out using microwave irradiation, leading to excellent yields of the target compounds. mdpi.comnih.gov This method often involves the reaction of a substituted quinoline carbaldehyde with a piperidine derivative, followed by condensation with a thiosemicarbazide (B42300), all under microwave conditions. mdpi.com The use of microwave energy can also be beneficial in cyclization reactions to form the core ring structures. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Type Conventional Method Time Microwave-Assisted Time Reference
Benzo[f]pyrrolo[1,2-a]quinoline synthesis 12 days 120 minutes lew.ro
Quinoline derivative synthesis Several hours 20-25 minutes rsc.org
Dihydropyridopyrimidine synthesis Not specified 8 minutes rsc.orgnih.gov

Multi-Step Synthesis of Structurally Modified 1-(Quinolin-4-yl)piperidin-3-amine Derivatives

The synthesis of structurally modified this compound derivatives often involves multi-step reaction sequences, allowing for the introduction of diverse functional groups and structural motifs. These synthetic strategies are crucial for developing new compounds with tailored properties.

A common approach starts with the construction of the core quinoline and piperidine ring systems, followed by their coupling and subsequent functionalization. For instance, derivatives of 3-(1-alkyl/aminoalkyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-one have been synthesized from the naturally occurring alkaloid cinchonine. nih.govresearchgate.net This multi-step process allows for the introduction of various alkyl and aminoalkyl groups on the piperidine nitrogen. nih.gov

Another strategy involves the synthesis of spiro-piperidine derivatives, such as dihydrospiro[quinoline-2,4'-piperidines], through a two-step route that utilizes the reactivity of 4-piperidone imines. researchgate.net Further modifications, such as N-acylation and subsequent debenzylation, can lead to a variety of structurally complex molecules. researchgate.net

The synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks for various bioactive compounds, can be achieved from isonipecotate through a sequence involving alkylation and a Curtius rearrangement. nih.gov These versatile intermediates can then be coupled with quinoline moieties to generate the desired final products.

The synthesis of quinolin-4-ones, which can be precursors to 4-aminoquinolines, can be achieved through various methods, including the Gould-Jacobs reaction, Conrad-Limpach synthesis, and modern palladium-catalyzed reactions. nih.gov These quinolin-4-ones can then be converted to the corresponding 4-chloroquinolines, which are reactive intermediates for nucleophilic substitution with aminopiperidines. nih.govresearchgate.net

The following table lists the compounds mentioned in this article:

Table 2: List of Chemical Compounds

Compound Name
This compound
4-Piperidone
N-Benzyl-3-amino-4,4-diethoxypiperidine
Quinolinyl thiosemicarbazones
3-(1-Alkyl/aminoalkyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-one
Cinchonine
Dihydrospiro[quinoline-2,4'-piperidines]
4-Substituted-4-aminopiperidine
Isonipecotate
Quinolin-4-one
4-Chloroquinoline
Tosyl chloride
Azirine

Structure Activity Relationship Sar Investigations of 1 Quinolin 4 Yl Piperidin 3 Amine Derivatives

Influence of Quinoline (B57606) Ring Modifications on Molecular Interactions and Efficacy

The quinoline scaffold serves as a crucial pharmacophore, and modifications to this bicyclic system significantly modulate the activity of 1-(quinolin-4-yl)piperidin-3-amine derivatives. Both the placement and electronic properties of substituents, as well as the incorporation of additional heteroatoms, play a pivotal role in dictating molecular interactions.

Positional and Electronic Effects of Substituents on the Quinoline Core

The strategic placement of substituents on the quinoline core can dramatically alter the biological activity of the parent compound. Research has demonstrated that specific positions on the quinoline ring are more amenable to substitution, with the electronic nature of the substituent being a key determinant of efficacy.

For instance, in related quinolinone structures, the presence of a fluorine atom at the C6 position has been found to be necessary for potent activity. nih.gov The C7 position is considered a highly adaptable site for modifications, where the introduction of 5- and 6-membered N-heterocycles can enhance antimicrobial activity. nih.gov Specifically, a piperazine (B1678402) ring at C7 tends to increase activity against Gram-negative bacteria, while a pyrrolidine (B122466) ring at the same position boosts activity against Gram-positive bacteria. nih.gov Furthermore, the introduction of a methoxy (B1213986) group at the C8 position has been shown to improve antitumor properties. nih.gov

Table 1: Influence of Quinoline Ring Substituents on Activity

Position Substituent Effect on Activity
C6 Fluorine Necessary for strong activity nih.gov
C7 Piperazine Increased activity against Gram-negative bacteria nih.gov
C7 Pyrrolidine Increased activity against Gram-positive bacteria nih.gov
C8 Methoxy Improved antitumor properties nih.gov

Impact of Heteroatom Inclusion and Functional Group Diversity on the Quinoline Ring

The incorporation of additional heteroatoms into or fused with the quinoline ring system can lead to novel derivatives with distinct biological profiles. The nitrogen atom within the quinoline ring itself is a key structural feature, contributing to the molecule's basicity and ability to form salts. nih.govnih.gov

Studies on related quinoline derivatives have shown that fusing a thiazine (B8601807) heterocycle to the quinoline core can generate compounds with antibacterial and anticancer properties. mdpi.com The nitrogen and sulfur atoms in the resulting thiazino[2,3,4-ij]quinolin-4-ium scaffold are crucial for its biological activity. mdpi.com

The diversity of functional groups that can be introduced onto the quinoline ring is vast, each imparting different physicochemical properties. For example, the introduction of a carboxyl group at C3 and a ketone at C4 in quinolinones facilitates penetration into bacterial cells. nih.gov The versatility of the quinoline scaffold allows for the attachment of various other rings and functional groups, such as imidazole, triazole, and Schiff bases, leading to hybrids with a broad range of pharmacological activities, including antimalarial and α-glucosidase inhibitory actions. frontiersin.orgmdpi.com

Stereochemical and Substituent Effects of the Piperidine (B6355638) Moiety

Role of Substituents at the Piperidine Amine Position (e.g., N-alkyl/aminoalkyl variations)

Modification of the nitrogen atom of the piperidine ring has been a successful strategy for modulating the biological activity of quinoline-piperidine conjugates. A study on a series of 3-(1-alkyl/aminoalkyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-ones demonstrated that variations at the piperidine nitrogen significantly impact spermicidal activity. nih.gov

In this study, compounds with different N-alkyl and N-aminoalkyl substituents were synthesized and evaluated. nih.gov The tartarate salt of 3-(1-pentyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-one was identified as being more active than the standard nonoxynol-9 (B121193) (N-9), highlighting the positive contribution of the N-pentyl group. nih.gov This suggests that the size and lipophilicity of the N-substituent on the piperidine ring play a direct role in the compound's efficacy.

Table 2: Effect of N-Substituents on the Piperidine Ring on Spermicidal Activity

Compound N-Substituent Relative Activity
27 Pentyl More active than N-9 nih.gov
24 (CH₂)₂N(C₂H₅)₂ Potent spermicidal activity nih.gov
34 (CH₂)₃N(CH₃)₂ Potent spermicidal activity nih.gov
36 (CH₂)₄N(CH₃)₂ Potent spermicidal activity nih.gov
38 (CH₂)₅N(CH₃)₂ Potent spermicidal activity nih.gov

Configurational Isomerism and Diastereoselectivity in Relation to Activity

The stereochemistry of the piperidine ring is a crucial factor in determining the biological activity of its derivatives. The relative orientation of substituents on the piperidine ring can lead to different diastereomers with distinct pharmacological profiles. The synthesis of piperidine derivatives often results in stereoisomers, and their separation and individual evaluation are essential for understanding the SAR. nih.gov

For instance, in the synthesis of aminoethyl-substituted piperidine derivatives, the formation of cis and trans isomers was observed. nih.gov The main diastereomer was determined to have a cis-configuration, with both substituents at the 2- and 4-positions of the piperidine ring in an equatorial orientation. nih.gov This specific spatial arrangement was found to be important for its high affinity for the σ1 receptor. This underscores the principle that the three-dimensional structure of the piperidine moiety and the precise positioning of its substituents are critical for optimal interaction with biological targets.

Analysis of Linker Length and Flexibility on Ligand-Target Recognition

While not a direct substituent on either the quinoline or piperidine ring, the linker that connects these two moieties in related bifunctional molecules is a critical determinant of biological activity. The length and flexibility of this linker dictate the spatial orientation of the two pharmacophores, which in turn affects their ability to simultaneously bind to their respective targets.

In the context of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce protein degradation, the linker's length has a profound impact on the efficacy of the molecule. nih.gov An optimal linker length allows for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. nih.gov Studies have shown that varying the linker length, often by changing the number of atoms in an alkyl chain, can significantly affect the degradation efficiency of the target protein. nih.gov For example, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.gov

This principle of an optimal linker length and flexibility is directly applicable to the design of this compound derivatives. The distance and conformational freedom allowed by the linker between the quinoline and piperidine rings will influence how the molecule can adapt its conformation to bind effectively to its biological target(s). A linker that is too short may introduce steric hindrance, while a linker that is too long or too flexible might lead to an entropic penalty upon binding. Therefore, the rational design of the linker is a key aspect of optimizing the activity of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the connection between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline-amino-piperidine derivatives, 3D-QSAR models have been instrumental in elucidating the structural requirements for their therapeutic effects. ijpsnonline.com These models translate the three-dimensional properties of molecules into quantitative predictions of their activity, thereby guiding the design of new, more effective compounds. nih.govijpsnonline.com

A 3D-QSAR study on a series of quinoline-amino-piperidine derivatives has demonstrated the utility of this approach. The developed model showed a predictive capacity of 78.43%, indicating a high degree of statistical significance and robustness. ijpsnonline.com Such models are invaluable for prioritizing the synthesis of novel derivatives with enhanced biological potential. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov The fundamental principle of CoMFA is that the interactions between a ligand and its receptor are primarily driven by these fields. nih.gov To perform a CoMFA, the molecules under investigation are aligned, and their steric and electrostatic interaction energies with a probe atom are calculated at various points on a surrounding grid. nih.gov The resulting data is then analyzed using statistical methods, such as partial least squares (PLS), to generate a QSAR model. nih.gov

The results of a CoMFA are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov Green contours typically indicate areas where steric bulk is favorable for activity, while yellow contours show regions where bulk is unfavorable. Similarly, red contours can denote areas where negative electrostatic potential is preferred, and blue contours indicate a preference for positive potential. mdpi.com

In studies of various quinoline derivatives, CoMFA models have been successfully developed, showing strong statistical significance. For instance, a CoMFA model for a set of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors yielded a high conventional r² of 0.983 and a cross-validated r² (q²) of 0.603, indicating a robust model with good predictive power. nih.gov For other quinoline-based compounds, CoMFA has also provided valuable insights into the structural requirements for their biological activity. nih.gov

Table 1: Statistical Parameters for a Representative CoMFA Model of Quinoline Derivatives

ParameterValueDescription
0.603Cross-validated correlation coefficient, a measure of the model's internal predictive ability.
0.983Non-cross-validated correlation coefficient, indicating the goodness of fit of the model.
Predictive r²0.921Correlation coefficient for an external test set, measuring the model's external predictive power.
Data derived from a study on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that, like CoMFA, analyzes the relationship between molecular properties and biological activity. nih.gov However, CoMSIA evaluates similarity indices based on a Gaussian function, which provides a smoother and more continuous representation of the molecular fields compared to the Lennard-Jones and Coulomb potentials used in CoMFA. nih.gov In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, offering a more comprehensive analysis of intermolecular interactions. nih.govnih.gov

The inclusion of these additional fields often allows CoMSIA to capture key interactions that might be missed by CoMFA, particularly when hydrophobic forces or hydrogen bonding play a dominant role in ligand-receptor binding. nih.gov The results of a CoMSIA are also presented as contour maps, providing a visual guide for optimizing the structure of lead compounds. nih.gov

In a 3D-QSAR study of quinoline-amino-piperidine derivatives, the CoMSIA model demonstrated a predictive capacity of 78.43%. ijpsnonline.com This indicates a statistically significant and robust model capable of guiding the design of new inhibitors. ijpsnonline.com In comparative studies, CoMSIA models have often shown better predictive ability than their CoMFA counterparts. For example, in an analysis of quinolone carboxylic acid derivatives, the CoMSIA model had a cross-validated q² of 0.76, which was higher than the CoMFA model's q² of 0.67. ijpsnonline.com

Table 2: Statistical Parameters for a Representative CoMSIA Model of Quinoline Derivatives

ParameterValueDescription
0.5707Cross-validated correlation coefficient, indicating the model's internal predictive power.
pred r²0.7843Predictive r² for an external test set, a measure of the model's ability to predict the activity of new compounds.
Data derived from a study on quinoline-amino-piperidine derivatives. ijpsnonline.com

Mechanistic Elucidation at the Molecular and Sub Cellular Levels for 1 Quinolin 4 Yl Piperidin 3 Amine Analogs

Molecular Target Identification and Binding Characterization

The therapeutic potential of 1-(Quinolin-4-yl)piperidin-3-amine analogs is rooted in their specific interactions with various molecular targets, including enzymes, receptors, and proteins.

Enzyme Inhibition Profiles

This class of compounds has demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis.

HIV Reverse Transcriptase: The reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) is a critical target for antiretroviral therapy. nih.gov Analogs of this compound have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, quinazolinone derivatives, which share structural similarities, have been identified as reversible inhibitors of HIV-1 RT. nih.gov These compounds bind to a site that overlaps with that of other NNRTIs. nih.gov Specifically, 6-Chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one (L-738,372) acts as a noncompetitive inhibitor with respect to dTTP. nih.gov Furthermore, these analogs can exhibit synergistic inhibition when combined with nucleoside analogs like azidothymidine triphosphate. nih.gov

DNA Gyrase B: A crucial enzyme in bacteria, DNA gyrase is a well-established target for antibacterial agents. nih.gov Quinoline-aminopiperidine based urea (B33335) and thiourea (B124793) derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis (MTB) DNA gyrase B. nih.gov One notable compound, 1-(4-chlorophenyl)-3-(1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl)thiourea, showed promising in vitro inhibitory activity against Mycobacterium smegmatis GyrB and MTB DNA gyrase supercoiling. nih.gov The development of such inhibitors is a key strategy in combating bacterial resistance. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Piperidinyl-quinoline acylhydrazone derivatives have been designed as cholinesterase inhibitors. nih.gov Some of these compounds have shown potent and selective inhibition of AChE and BChE. For example, one derivative emerged as a lead candidate for AChE inhibition with an IC50 value of 5.3 ± 0.51 µM, while another exhibited high potency against BChE with an IC50 value of 1.31 ± 0.05 µM. nih.gov Similarly, quinoline (B57606) thiosemicarbazones with a piperidine (B6355638) moiety have also been identified as potent dual inhibitors of AChE and BChE. nih.gov

Table 1: Enzyme Inhibition by this compound Analogs

Enzyme TargetAnalog ClassKey Findings
HIV Reverse TranscriptaseQuinazolinonesReversible, noncompetitive inhibition; Synergistic effects with nucleoside analogs. nih.gov
DNA Gyrase BQuinoline-aminopiperidine ureas/thioureasInhibition of M. tuberculosis DNA gyrase B. nih.gov
CholinesterasesPiperidinyl-quinoline acylhydrazonesPotent and selective inhibition of AChE and BuChE. nih.gov
CholinesterasesQuinoline thiosemicarbazonesDual inhibitors of AChE and BuChE. nih.gov

Receptor Ligand Binding and Allosteric Modulation

These analogs also interact with specific receptors, influencing their activity through direct binding or allosteric modulation.

A3 Adenosine (B11128) Receptor: The A3 adenosine receptor (A3AR) is a G protein-coupled receptor involved in various physiological processes, and its modulation is a target for treating conditions like cancer and inflammation. nih.gov 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as allosteric enhancers of the human A3AR. nih.gov These compounds potentiate the efficacy of A3AR agonists and decrease the dissociation rate of agonist binding. nih.gov This allosteric modulation presents a nuanced approach to influencing receptor function. nih.govnih.gov

PDGFRβ: While direct binding studies on this compound and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) are not extensively detailed in the provided context, the broader class of quinoline derivatives has been explored for its anticancer activities, which can involve targeting receptor tyrosine kinases like PDGFRβ. Further investigation is needed to specifically characterize this interaction.

Investigation of Protein-Ligand Interactions

The interaction of these compounds with plasma proteins like serum albumin is crucial for their pharmacokinetic properties.

Serum Albumin Binding: Studies have investigated the binding of quinoline-based compounds to human serum albumin (HSA). nih.gov Using spectroscopic methods, it was found that these compounds can bind to HSA, with the interaction being primarily driven by hydrogen bonds and van der Waals forces. nih.gov The binding site for some quinoline compounds was identified to be at the interface of domains II and III of HSA. nih.gov This binding can influence the distribution and availability of the compounds in the body. Another study on 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) showed that it binds to both hemoglobin and albumin in vivo, with albumin binding 3-5 times more IQ than hemoglobin. nih.gov

Cellular Pathway Interrogation and Mechanism of Action

The biological effects of this compound analogs are manifested through their interference with fundamental cellular processes.

Cell Cycle Arrest and Apoptosis Induction: A significant mechanism of action for the anticancer effects of these analogs is the induction of cell cycle arrest and apoptosis (programmed cell death). For example, novel quinoline derivatives of combretastatin (B1194345) A-4 have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through a mitochondrial-dependent pathway in cancer cells. nih.gov Similarly, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been found to inhibit the growth of colon cancer cells by causing cell cycle arrest in the sub-G1 phase and inducing apoptosis, characterized by chromatin condensation. nih.gov

Exploration of Broad-Spectrum Molecular Mechanisms

Beyond specific enzyme and receptor targets, these analogs exhibit a wide range of activities against various pathogens.

Antiplasmodial Activity: Quinoline-based compounds have long been a cornerstone in the fight against malaria. nih.gov Analogs of 4-aminoquinoline-piperidines have demonstrated excellent in vitro antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov These compounds are believed to interfere with the parasite's ability to digest hemoglobin in its digestive vacuole. nih.gov

Antitubercular Activity: The quinoline scaffold is a key feature in several antitubercular drugs. rsc.org Various quinoline analogs, including quinolin-4-yl-1,2,3-triazoles, have been synthesized and shown to be active against Mycobacterium tuberculosis. nih.govscilit.com The 4-aminopiperidine (B84694) series has also been explored for its anti-tubercular potential, although with limited success in some studies. nih.govresearchgate.net

Antimicrobial Activity: The antibacterial potential of quinolone compounds is well-documented. nih.gov Bridged bicyclic analogs of the C7-piperazine in quinolones have been evaluated for their in vitro and in vivo antibacterial activity against a variety of Gram-negative and Gram-positive organisms, often showing potency comparable to their parent compounds. nih.gov

Table 2: Broad-Spectrum Activities of this compound Analogs

ActivityTarget Organism/CellKey Findings
AntiplasmodialPlasmodium falciparumNanomolar IC50 values against sensitive and resistant strains. nih.gov
AntitubercularMycobacterium tuberculosisActivity against H37Rv strain. nih.govscilit.com
AntimicrobialGram-negative and Gram-positive bacteriaBroad-spectrum antibacterial activity. nih.gov
AnticancerVarious cancer cell linesInduction of apoptosis and cell cycle arrest. nih.govnih.gov

Computational and in Silico Approaches in the Study of 1 Quinolin 4 Yl Piperidin 3 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in rational drug design for predicting the binding mode and affinity of a ligand to its target.

Molecular docking simulations are employed to place a ligand into the binding site of a target protein and to estimate the strength of the interaction, often expressed as a docking score. For instance, in studies of related quinoline (B57606) derivatives, docking has been used to identify potential inhibitors for various biological targets. A study on quinoline-based compounds targeting the SARS-CoV-2 virus used structure-based virtual screening to predict binding to several viral proteins, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.gov Similarly, derivatives of 4-[(quinolin-4-yl)amino]benzamide were evaluated against the influenza virus A, with docking calculations identifying compounds with favorable binding scores (less than -5.000 kcal/mol) against the PA-PB1 subunit of the RNA polymerase. semanticscholar.org

These studies generate a binding affinity value, which helps in ranking potential drug candidates. For example, a compound named G07 from the 4-[(quinolin-4-yl)amino]benzamide series showed a significant docking score and subsequently demonstrated potent anti-influenza activity. semanticscholar.org

Table 1: Example of Docking Scores for Quinoline Derivatives Against Various Targets (Note: These are examples from related compounds, not 1-(Quinolin-4-yl)piperidin-3-amine)

Compound Class Target Protein Reported Docking Score (kcal/mol) Reference
4-[(Quinolin-4-yl)amino]benzamide Derivatives Influenza A PA-PB1 Subunit < -5.000 semanticscholar.org
Quinoline-Pyrimidine Hybrids Topoisomerase II -9.32 to -10.65 benthamdirect.com
7-ethyl-10-hydroxycamptothecin Derivatives Topoisomerase I -9.0 to -10.3 nih.gov
7-ethyl-10-hydroxycamptothecin Derivatives BRD4 -6.6 to -8.0 nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the protein's active site. These interactions are critical for stabilizing the ligand-receptor complex.

Key interactions typically analyzed include:

Hydrogen Bonds: These are crucial for specificity and affinity. For example, in a study of quinoline-thiosemicarbazide conjugates targeting α-glucosidase, a strong hydrogen bond was observed between the sulfur atom of the thiosemicarbazide (B42300) moiety and the residue His279. nih.gov Additional hydrogen bonds were seen with Pro309 and Asn241. nih.gov

Hydrophobic Interactions: These interactions involve nonpolar parts of the ligand and protein. In the development of mTOR inhibitors, the phenyl piperazine (B1678402) side chain of a quinoline derivative was found to be oriented in a region of the ATP-binding site defined by hydrophobic residues like Ile2183. nih.gov

Pi-Interactions: These include pi-pi stacking and pi-cation interactions between aromatic rings of the ligand and protein residues. The quinoline ring, being an aromatic system, is often involved in such interactions. In the α-glucosidase inhibitor study, the quinoline ring formed two key pi-cation interactions with Arg312, which were vital for stabilizing the ligand in the binding pocket. nih.gov

Table 2: Examples of Specific Amino Acid Interactions for Quinoline Derivatives (Note: These are examples from related compounds, not this compound)

Compound/Derivative Target Protein Interacting Residues Type of Interaction Reference
Quinoline-thiosemicarbazide α-Glucosidase Arg312 Pi-cation nih.gov
Quinoline-thiosemicarbazide α-Glucosidase His279, Pro309, Asn241 Hydrogen Bond nih.gov
Quinoline-Pyrimidine Hybrid Topoisomerase II GLN778, DT8, DT9, DA12, DG13 Not specified benthamdirect.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex. These simulations can confirm the stability of binding modes predicted by docking and reveal how the complex behaves in a more realistic, solvated environment. For instance, MD simulations were used to study piperazine-1,3,4-oxadiazole-quinoline conjugates as potential antiepileptic agents, helping to reinforce the findings from in vivo screening. nih.gov In another study, MD simulations and MM-PBSA calculations showed that the quinoline-based drug afatinib (B358) could effectively interfere with the activity of the RNA-dependent RNA polymerase of SARS-CoV-2. nih.gov

Virtual Screening Techniques for Lead Identification and Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly reduces the time and resources required for identifying promising lead compounds compared to traditional high-throughput screening.

A library of quinoline-based drugs with known activities was virtually screened against several SARS-CoV-2 protein targets to identify potential anti-COVID agents. nih.gov This process involves docking every compound in the library against the target and ranking them based on their predicted binding affinity. This approach helps prioritize which compounds should be synthesized and tested experimentally. Virtual screening can also be used for lead optimization by screening libraries of analogs of an initial hit compound to find modifications that improve potency or other properties. nih.gov

In Silico Assessment of Target Selectivity and Specificity

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. In silico methods can assess selectivity by docking the candidate molecule against a panel of related and unrelated proteins. A compound that shows a significantly better binding score for the desired target compared to others is predicted to be more selective.

In the development of an mTOR inhibitor derived from a quinoline hit, the optimized compound, Torin1, was found to be highly selective. nih.gov Computationally guided modifications helped achieve a 1000-fold selectivity for mTOR over the related kinase PI3K. nih.gov This demonstrates the power of in silico approaches in fine-tuning a molecule's structure to achieve high target specificity.

Advanced Analytical and Spectroscopic Techniques for Structural Characterization and Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are critical for mapping the proton and carbon skeletons of 1-(Quinolin-4-yl)piperidin-3-amine. While specific experimental data for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of closely related quinoline (B57606) and piperidine (B6355638) derivatives. rsc.orgualberta.canih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum would display distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. ualberta.cachemicalbook.com The protons on the piperidine ring would be found in the more upfield region. The proton attached to the same carbon as the amine group (C3-H) would likely appear as a multiplet. The protons of the CH₂ groups within the piperidine ring would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The N-H protons of the primary amine would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The quinoline ring carbons would resonate at lower field (δ 120-150 ppm), with the carbon atoms directly attached to the nitrogen showing distinct shifts. researchgate.net The carbons of the piperidine ring would appear at a higher field (δ 20-60 ppm). The carbon atom bearing the amino group (C3) would be influenced by the electronegativity of the nitrogen. Theoretical and experimental studies on similar quinoline derivatives help in the precise assignment of these carbon signals.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline Aromatic Protons 7.0 - 9.0 120 - 150
Piperidine Ring Protons 1.5 - 4.0 20 - 60
C3-H (Piperidine) ~3.0 ~50

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₄H₁₇N₃), the exact mass would be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

In techniques like Electrospray Ionization (ESI-MS), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. rsc.org The fragmentation pattern would likely involve the cleavage of the piperidine ring and the bond between the quinoline and piperidine moieties, providing further structural confirmation. Analysis of related quinoline-piperazine hybrids shows characteristic fragmentation that helps in identifying the core structures. rsc.org

Interactive Table: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.31 g/mol
Predicted [M+H]⁺ Peak m/z 228.15

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of both the amine and the aromatic quinoline nitrogen would also be present. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring would produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. Studies on related quinoline derivatives confirm the positions of these characteristic bands. nih.govnih.gov

Interactive Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
Primary Amine (N-H) 3300 - 3500 Stretch
Aromatic C-H 3000 - 3100 Stretch
Aliphatic C-H 2850 - 2960 Stretch
Aromatic C=C/C=N 1450 - 1600 Stretch

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Formulations

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For research involving this compound, HPLC is crucial for determining the purity of the synthesized compound and for quantitative analysis in various formulations.

A reversed-phase HPLC method would likely be employed, using a C18 column. nih.govrsc.org The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. Detection is commonly performed using a UV detector, as the quinoline moiety is strongly chromophoric. The method would be validated for linearity, accuracy, and precision to ensure reliable quantitative results. Chiral HPLC could also be developed to separate the enantiomers, as the compound has a chiral center at the C3 position of the piperidine ring.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.

The analysis of crystal structures of related quinoline-piperidine derivatives reveals important structural features, such as the relative orientation of the quinoline and piperidine rings. nih.gov In many cases, the piperidine ring adopts a chair conformation. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, particularly involving the amine group. Such detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Future Directions and Emerging Research Avenues for 1 Quinolin 4 Yl Piperidin 3 Amine Analogs

Design and Synthesis of Next-Generation Scaffolds with Improved Molecular Properties

The future development of analogs based on the 1-(Quinolin-4-yl)piperidin-3-amine core will heavily rely on innovative synthetic strategies aimed at producing next-generation scaffolds with superior efficacy, selectivity, and pharmacokinetic profiles. The quinoline (B57606) nucleus is highly versatile and can be synthesized through various classical methods like the Skraup, Friedlander, and Knorr syntheses, which can be adapted to create highly substituted and diverse derivatives. researchgate.netfrontiersin.org

Key Synthetic Strategies:

Molecular Hybridization: This approach involves combining the quinoline-piperidine core with other known pharmacophores to create hybrid molecules with potentially dual or synergistic modes of action. frontiersin.orgmdpi.com For instance, linking fragments known to have anticancer or antimicrobial properties could yield novel compounds with enhanced potency. mdpi.com

Scaffold Diversification: Researchers are developing strategies for the parallel synthesis of highly diversified quinolin-4-one libraries, which can be adapted for the this compound scaffold. nih.gov This allows for the rapid generation of a multitude of analogs with varied substitutions on both the quinoline and piperidine (B6355638) rings, facilitating a more thorough exploration of the structure-activity relationship (SAR). nih.govnih.gov

Improving Physicochemical Properties: A significant focus is on modifying the scaffold to improve properties like water solubility and metabolic stability. Introducing flexible alkylamino side chains or specific alkoxy groups at strategic positions on the quinoline ring has been shown to enhance the antiproliferative activity and drug-likeness of related compounds. frontiersin.org The goal is to create molecules that not only bind effectively to their target but also possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

The synthesis of these next-generation scaffolds will benefit from modern techniques such as microwave-assisted synthesis, which can reduce reaction times and increase yields, and multicomponent reactions (MCRs) that allow for the efficient, one-pot construction of complex molecular architectures. researchgate.netijppronline.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of this compound analogs. nih.govmdpi.com These computational tools can significantly accelerate the traditionally slow, expensive, and high-risk process of drug discovery. mdpi.comresearchgate.net

Applications of AI/ML in Analog Discovery:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of quinoline-based compounds against biological targets much faster than traditional high-throughput screening. researchgate.netnih.gov Deep learning models can identify novel hit compounds and even predict potential new biological targets for the scaffold. nih.gov

Predictive Modeling: ML models are increasingly used to predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of new analogs before they are synthesized. nih.gov This in silico assessment helps prioritize the synthesis of candidates with the highest probability of success, saving time and resources. researchgate.netnih.gov For example, algorithms can predict properties like solubility, bioavailability, and potential for adverse effects based on the compound's chemical structure. nih.gov

De Novo Drug Design: Advanced AI systems can design entirely new molecules based on the this compound framework. By learning the complex relationships between chemical structures and biological activities from existing data, these models can generate novel scaffolds optimized for specific therapeutic targets. nih.gov

Exploration of Novel Biological Targets for Therapeutic Innovation

While quinoline derivatives are well-known for their antimalarial and antibacterial activities, the therapeutic potential of the this compound scaffold is far broader. nih.govresearchgate.net Future research will focus on exploring novel biological targets to address unmet medical needs.

Emerging Therapeutic Areas:

Anticancer Agents: Numerous quinoline derivatives have shown significant anticancer activity against various human cancer cell lines, including breast and lung cancer. nih.govmdpi.comnih.gov Future analogs could be designed to target specific pathways involved in cancer progression, such as proteasome inhibition or the induction of apoptosis. mdpi.comnih.gov Research has shown that certain quinoline-chalcone hybrids can arrest the cell cycle and induce reactive oxygen species (ROS) generation in cancer cells. mdpi.com

Neurodegenerative Diseases: The quinoline framework is being investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Analogs can be designed as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's therapy. nih.gov

Antiviral and Anti-inflammatory applications: Quinoline motifs have demonstrated a wide spectrum of pharmacological activities, including antiviral and anti-inflammatory properties. nih.govnih.gov Further exploration could lead to the development of novel agents against viral infections or chronic inflammatory diseases.

Development of Advanced Analytical Methodologies for Complex Biological Matrices

The successful translation of promising this compound analogs from the laboratory to clinical use depends on the availability of robust analytical methods to study their behavior in complex biological systems. nih.gov Understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is critical.

Key Analytical Techniques and Their Importance:

Chromatography-Based Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for separating and quantifying pharmaceutical compounds and their metabolites in biological samples like blood, plasma, and urine. researchgate.net

Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), mass spectrometry provides high sensitivity and specificity, allowing for the precise identification and quantification of compounds even at very low concentrations. nih.govresearchgate.net This is crucial for therapeutic drug monitoring and metabolite profiling. researchgate.net

Advanced Sample Preparation: A major challenge in bioanalysis is the "matrix effect," where endogenous substances in the biological sample interfere with the analysis. researchgate.net The development of advanced sample preparation techniques, such as solid-phase extraction (SPE) and protein precipitation, is essential to ensure the accuracy and reliability of quantitative data. researchgate.net

Comprehensive Two-Dimensional Liquid Chromatography (LCxLC): For extremely complex biological matrices, advanced techniques like LCxLC coupled to MS offer significantly enhanced separation power, enabling a more exhaustive characterization of the drug and its metabolites. csic.es

These analytical methodologies are indispensable for preclinical studies, providing critical data on a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which ultimately determines its potential for further development. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Quinolin-4-yl)piperidin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, quinoline amines (e.g., quinolin-3-amine) can react with bromopentanoyl chloride in the presence of triethylamine to form intermediates, followed by displacement with aryl piperazines under basic conditions (K₂CO₃ in refluxing acetone) . Optimization involves adjusting solvent systems (e.g., acetone vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to improve yields. Structural analogs with spiro-piperidine-quinoline scaffolds have also been synthesized via acylation of piperidine precursors, achieving >80% yields in some cases .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ and C=N/C=O vibrations).
  • GC-MS : For molecular ion detection and fragmentation patterns, though sensitivity may vary (0.5–8% intensity for some derivatives) .
  • NMR : ¹H/¹³C NMR to resolve piperidine/quinoline ring protons and assess stereochemistry.
  • HPLC-PDA : For purity assessment, particularly when synthesizing analogs with fluorescent quinoline moieties.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the dopamine receptor binding affinity and selectivity of this compound derivatives?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., [³H]spiperone for D2/D3 receptors) with transfected HEK-293 cells. Measure IC₅₀ values and calculate Ki using the Cheng-Prusoff equation .
  • Selectivity Screening : Compare binding affinities across receptor subtypes (e.g., D3 vs. D2) and off-target panels (e.g., serotonin receptors) to identify selective ligands. Substituents on the aryl piperazine moiety significantly influence selectivity .
  • Functional Assays : cAMP accumulation or β-arrestin recruitment assays to assess agonist/antagonist activity.

Q. What strategies can resolve contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic efficacy) of this compound analogs?

  • Methodological Answer :

  • Orthogonal Assays : Combine MTT assays (for cell viability) with flow cytometry (e.g., Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects .
  • Structural Analysis : Use X-ray crystallography or molecular docking to correlate activity with substituent positioning (e.g., quinoline N-oxide formation impacting P-gp inhibition) .
  • Dose-Response Studies : Evaluate activity across multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows and avoid false negatives from suboptimal dosing.

Q. How can structural modifications improve the metabolic stability or blood-brain barrier (BBB) penetration of this compound?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute labile groups (e.g., ester → amide) to reduce hepatic clearance.
  • LogP Optimization : Introduce halogen atoms (e.g., Cl, F) or methyl groups to balance lipophilicity (target LogP ~2–3) for BBB permeability .
  • Prodrug Design : Mask amine groups with acetyl or carbamate moieties to enhance solubility and stability in vivo.

Q. What computational approaches are effective in predicting the biological activity or optimizing the synthesis of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Study ligand-receptor interactions (e.g., D3 receptor binding pockets) to guide rational design .
  • QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to predict ADMET properties.
  • AI-Driven Synthesis : Implement machine learning models trained on reaction databases to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.